DCYM21
Description
DCYM21 (Chemical ID: T30696) is a small-molecule inhibitor that selectively targets the menin-MLL (Mixed Lineage Leukemia) protein-protein interaction, a critical driver in leukemogenesis, particularly in acute leukemias harboring MLL translocations . By disrupting this interaction, this compound induces cell cycle arrest and promotes differentiation in leukemia cells, demonstrating potent anti-proliferative effects in preclinical models . Its mechanism offers a targeted therapeutic strategy for MLL-rearranged leukemias, which are associated with poor prognosis and resistance to conventional therapies.
Properties
CAS No. |
2001072-35-9 |
|---|---|
Molecular Formula |
C26H33ClN2 |
Molecular Weight |
409.01 |
IUPAC Name |
4-[4-(4-Chloro-phenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenyl-butylamine |
InChI |
InChI=1S/C26H33ClN2/c27-25-12-10-21(11-13-25)22-14-17-29(18-15-22)19-16-26(20-28,24-8-4-5-9-24)23-6-2-1-3-7-23/h1-3,6-7,10-14,24H,4-5,8-9,15-20,28H2 |
InChI Key |
ROBJDFLYWHJESD-UHFFFAOYSA-N |
SMILES |
NCC(C1=CC=CC=C1)(C2CCCC2)CCN3CC=C(C4=CC=C(Cl)C=C4)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DC_YM21; DCYM21; DC-YM21; DC YM 21; DC YM21; DCYM-21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
DCYM21 is compared below with Leinamycin (T27134), another anticancer compound documented in the same dataset, and hypothetical analogues based on mechanistic and therapeutic profiles.
Table 1: Comparative Analysis of this compound and Leinamycin
Mechanistic and Clinical Differentiation
- Target Specificity : this compound’s precision in blocking menin-MLL interactions contrasts sharply with Leinamycin’s generic DNA alkylation, which indiscriminately damages both cancerous and healthy cells . This specificity positions this compound as a safer candidate for precision oncology.
- Resistance Profiles: Leinamycin’s reliance on DNA damage mechanisms makes it susceptible to resistance via DNA repair pathways (e.g., BRCA mutations). This compound’s novel target may circumvent such resistance mechanisms, though long-term studies are pending.
Preclinical Data and Efficacy
- This compound: In vitro studies report IC₅₀ values in the nanomolar range for MLL-rearranged cell lines, with minimal cytotoxicity in non-MLL models .
- Leinamycin: Demonstrates potent activity (IC₅₀ < 1 µM) across diverse cancer types but exhibits high toxicity in normal cells, limiting its therapeutic window .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
